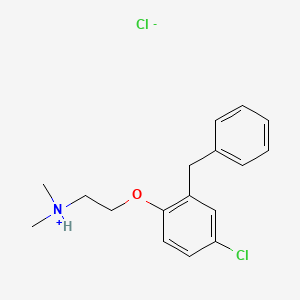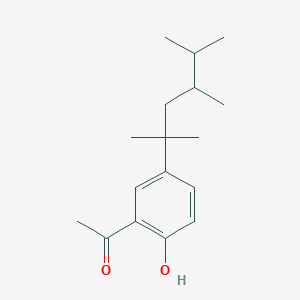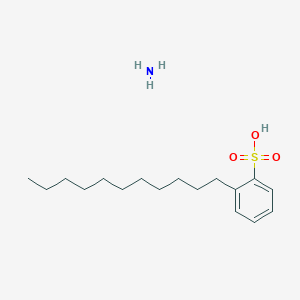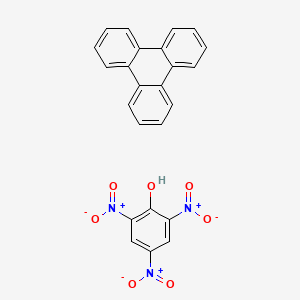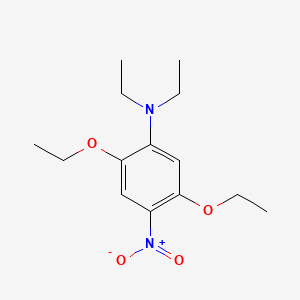
Benzenamine, 2,5-diethoxy-N,N-diethyl-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diethoxy-N,N-diethyl-4-nitroaniline: is an organic compound with the molecular formula C14H22N2O4. It is a derivative of aniline, characterized by the presence of two ethoxy groups and a nitro group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis, dye production, and as an intermediate in the manufacture of other chemical substances .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethoxy-N,N-diethyl-4-nitroaniline typically involves the nitration of N,N-diethyl-2,5-diethoxyaniline. The nitration process is carried out using a nitrating agent such as nitric acid, often in the presence of sulfuric acid as a catalyst. The reaction is usually conducted at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of 2,5-Diethoxy-N,N-diethyl-4-nitroaniline follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Diethoxy-N,N-diethyl-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: Formation of 2,5-Diethoxy-N,N-diethyl-4-aminobenzene.
Reduction: Formation of 2,5-Diethoxy-N,N-diethyl-4-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2,5-Diethoxy-N,N-diethyl-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of high-performance coatings and optical materials due to its electronic properties
Wirkmechanismus
The mechanism of action of 2,5-Diethoxy-N,N-diethyl-4-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethoxy and diethylamino groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Vergleich Mit ähnlichen Verbindungen
- N,N-Diethyl-4-nitroaniline
- 2,5-Diethoxy-N,N-dimethyl-4-nitroaniline
- 4-Diethylamino-2,5-diethoxy-1-nitrobenzene
- N,N-Diethyl-4-nitrosoaniline
Comparison: 2,5-Diethoxy-N,N-diethyl-4-nitroaniline is unique due to the presence of both ethoxy and diethylamino groups, which confer distinct electronic and steric properties. These features differentiate it from other similar compounds and influence its reactivity and applications in various fields .
Eigenschaften
CAS-Nummer |
68052-07-3 |
|---|---|
Molekularformel |
C14H22N2O4 |
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
2,5-diethoxy-N,N-diethyl-4-nitroaniline |
InChI |
InChI=1S/C14H22N2O4/c1-5-15(6-2)11-9-14(20-8-4)12(16(17)18)10-13(11)19-7-3/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
WQOIVYJIJVSNFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1OCC)[N+](=O)[O-])OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


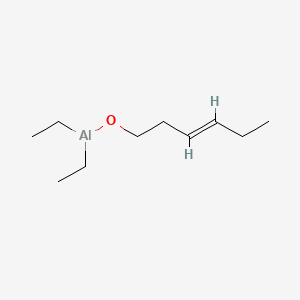
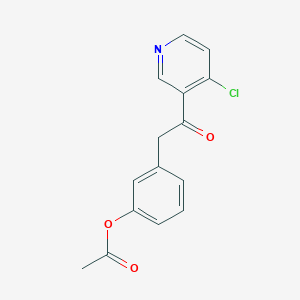
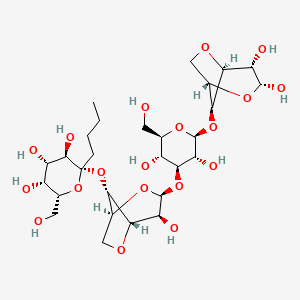
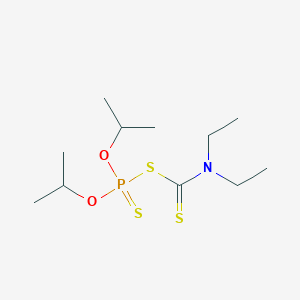
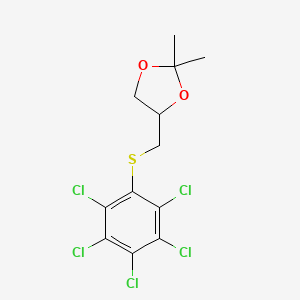
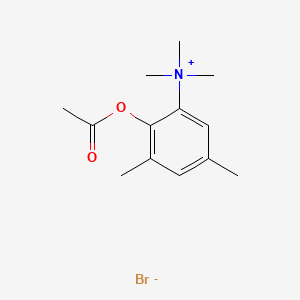

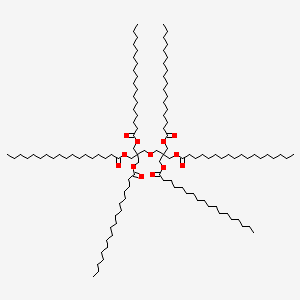
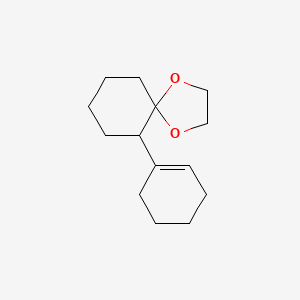
![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate](/img/structure/B13767463.png)
